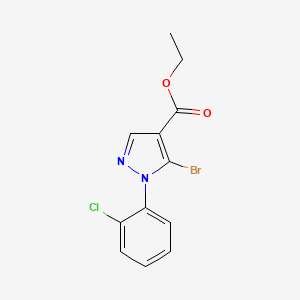
2-(3-Hidroximetilfenil)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a hydroxymethyl group at the meta position
Aplicaciones Científicas De Investigación
2-(3-Hydroxymethylphenyl)phenol has several applications in scientific research:
Mecanismo De Acción
Target of Action
Phenolic compounds are known to interact with a variety of targets in biological systems, including proteins, enzymes, and cell membranes . The specific targets of “2-(3-Hydroxymethylphenyl)phenol” would depend on its specific structure and properties.
Mode of Action
Phenolic compounds can interact with their targets in several ways. For example, they can bind to proteins and enzymes, altering their structure and function . They can also interact with cell membranes, potentially disrupting their integrity .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways. They are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are readily absorbed and distributed throughout the body, while others are metabolized and excreted quickly .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can include changes in enzyme activity, protein function, and cell membrane integrity . These changes can have downstream effects on cellular processes and overall organism health.
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and light conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the reduction of 2-hydroxybenzaldehydes using sodium borohydride. This method provides good yields and is an improvement over direct hydroxymethylation with paraformaldehyde . Another method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, which also yields the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-(3-Hydroxymethylphenyl)phenol may involve the use of nucleophilic aromatic substitution reactions. These reactions typically require specific conditions, such as the presence of electron-attracting groups and strong nucleophiles . The use of aqueous hydrogen peroxide as an oxidant in combination with H2O2/HBr as the reagent has also been reported for the synthesis of substituted phenols .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the additional phenyl group.
Hydroquinone: Contains two hydroxyl groups on the benzene ring but lacks the hydroxymethyl group.
Phenol: The simplest compound in this class, with only one hydroxyl group attached to the benzene ring.
Uniqueness
2-(3-Hydroxymethylphenyl)phenol is unique due to the presence of both a hydroxymethyl group and a phenol group on the aromatic ring.
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)


![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)





